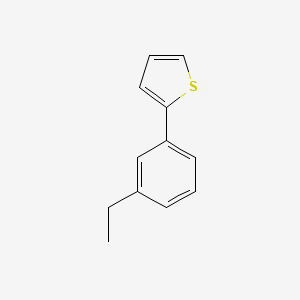

2-(3-Ethylphenyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12S |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

2-(3-ethylphenyl)thiophene |

InChI |

InChI=1S/C12H12S/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h3-9H,2H2,1H3 |

InChI Key |

DSSPFHFOHHFLNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC=CS2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Ethylphenyl Thiophene and Analogues

Strategies for Carbon-Carbon Bond Formation to the Thiophene (B33073) Core

The construction of a C-C bond between a thiophene ring and a phenyl group is most effectively achieved through cross-coupling methodologies. These reactions typically involve the coupling of a thiophene derivative, functionalized with a halide or an organometallic group, with an appropriately functionalized aromatic partner.

Among the various strategies, transition-metal-catalyzed reactions are the most powerful and widely used for C-C bond formation in modern organic synthesis. thieme-connect.commdpi.comrsc.org Palladium-based catalysts, in particular, have demonstrated exceptional activity and functional group tolerance in this context. researchgate.netsemanticscholar.orgnih.gov These methods provide a direct and atom-economical route to substituted thiophenes. nih.gov

Palladium-catalyzed reactions are central to the synthesis of 2-arylthiophenes. These processes generally involve the reaction of a halo-thiophene (e.g., 2-bromothiophene) with an aryl-organometallic reagent, or vice versa, in the presence of a palladium catalyst and a suitable base.

####### 2.1.1.1.1. Suzuki-Miyaura Cross-Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura reaction is a highly versatile and widely utilized method for C-C bond formation due to its mild reaction conditions, the commercial availability and stability of boronic acid derivatives, and the environmentally benign nature of its boron-containing byproducts. researchgate.netnih.gov The reaction couples an organoboron compound (like 3-ethylphenylboronic acid) with an organic halide (like 2-bromothiophene) in the presence of a palladium catalyst and a base. nih.govnih.gov Novel palladium complexes, including phosphine-free systems, have been developed to enhance catalytic activity, often in conjunction with microwave irradiation to accelerate the reaction. tandfonline.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 2-Arylthiophenes

| Thiophene Substrate | Aryl Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |

| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Aqueous DMF | 80 °C | >95 |

| 2,5-Dibromothiophene | Arylboronic acid | Pyrimidine-based Pd(II) complex | K₂CO₃ | H₂O/Toluene | Microwave, 120 °C | 85-95 |

| 2-Bromo-5-(bromomethyl)thiophene | Various Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 °C, 12 h | 72-87 |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic pinacol esters/acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 °C, 12 h | 65-95 |

This table presents representative data compiled from various studies on Suzuki-Miyaura couplings of thiophenes. tandfonline.comresearchgate.netnih.govnih.gov

####### 2.1.1.1.2. Stille Cross-Coupling with Organostannanes

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or triflate. wikipedia.orglibretexts.org This methodology is highly effective for synthesizing aryl-substituted thiophenes due to its tolerance of a wide array of functional groups and its regioselectivity. nih.gov Organostannanes, such as tributyl(thienyl)stannane or tributyl(3-ethylphenyl)stannane, are stable to air and moisture. wikipedia.org However, a significant drawback is the high toxicity of the tin reagents and byproducts. wikipedia.org The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄. nih.gov

Table 2: Examples of Stille Coupling for the Synthesis of Aryl-Thiophene Linkages

| Thiophene Substrate | Organostannane Reagent | Catalyst | Solvent | Conditions | Yield (%) |

| 2,5-Dibromothiophene | Tributyl(2-thienyl)tin | Pd(PPh₃)₄ | Toluene | Reflux | 70-85 |

| Aryl Bromide | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | DMF | 80 °C, 16 h | 80-95 |

| 2-Bromothiophene | Aryl Stannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 °C, 12 h | ~90 |

| Vinyl Bromide | Vinyl Stannane | Pd₂(dba)₃, AsPh₃ | DMF | Not specified | >80 |

This table presents representative data compiled from various studies on Stille couplings involving thiophenes. nih.govharvard.edujcu.edu.au

####### 2.1.1.1.3. Sonogashira Cross-Coupling for Alkynylated Thiophenes

The Sonogashira reaction is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt (typically copper(I) iodide), in the presence of an amine base. organic-chemistry.org This reaction is crucial for synthesizing 2-alkynylthiophenes, which are important analogues and versatile intermediates for more complex structures. The reaction proceeds under mild conditions, often at room temperature, and tolerates a variety of functional groups. wikipedia.org Water has even been successfully used as a solvent in some procedures, enhancing the sustainability of the method. nih.gov

Table 3: Examples of Sonogashira Coupling for the Synthesis of Alkynylthiophenes

| Thiophene Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) |

| 2-Iodothiophene | Various terminal alkynes | Pd/C-CuI-PPh₃ | Et₃N | Water | 80 °C | 75-90 |

| 2-Bromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 70 °C, 4 h | ~95 |

| 2-Aryl-5-iodothieno[3,2-b]thiophene | Various terminal alkynes | Pd(OAc)₂, CuI, PPh₃ | iPr₂NH | THF | 65 °C | 55-75 |

| Aryl Iodide | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | Et₃N | THF | Room Temp | >90 |

This table presents representative data compiled from various studies on Sonogashira couplings. nih.govgelest.comresearchgate.net

####### 2.1.1.1.4. Kumada Coupling with Grignard Reagents

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide. jcu.edu.auwikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For the synthesis of 2-(3-Ethylphenyl)thiophene, this could involve reacting 2-thienylmagnesium bromide with 1-bromo-3-ethylbenzene or, alternatively, 3-ethylphenylmagnesium bromide with 2-bromothiophene. The reaction is valued for its use of readily prepared Grignard reagents and its cost-effectiveness, though the high reactivity of Grignard reagents can limit its functional group compatibility compared to other methods. organic-chemistry.orgchemistryviews.org The choice of solvent, such as 2-methyl-tetrahydrofuran, can be crucial for minimizing side-product formation and improving yields. google.com

Table 4: Examples of Kumada Coupling for Aryl-Aryl Bond Formation

| Grignard Reagent | Organic Halide | Catalyst | Solvent | Conditions | Yield (%) |

| Phenylmagnesium bromide | Chlorobenzene | NiCl₂(dppp) | Diethyl ether/THF | Reflux | 97 |

| Arylmagnesium bromide | Aryl chloride | NiCl₂(PCy₃)₂ | THF | Room Temp | 70-98 |

| 2-Thienylmagnesium bromide | Aryl Bromide | NiCl₂(dppe) | THF | 25 °C | High |

| 3-Alkylthienylmagnesium halide | 3-Bromothiophene | Ni(dppp)Cl₂ | THF | Not specified | >90 |

This table presents representative data compiled from various studies on Kumada couplings. jcu.edu.auwikipedia.orggoogle.comresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Arylation Approaches

Direct Arylation of Thiophenes (e.g., C-H Functionalization)

Direct C-H arylation has emerged as a powerful tool for the synthesis of 2-arylthiophenes, offering a more sustainable alternative to conventional methods. unipd.it This approach typically involves the palladium-catalyzed coupling of an unfunctionalized thiophene with an aryl halide. unipd.it The regioselectivity of this reaction is a key consideration, with functionalization generally favored at the more acidic α-positions (C2 and C5) of the thiophene ring. nih.gov

One efficient method utilizes a low loading of a phosphine-free palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), with potassium acetate (KOAc) as the base in a solvent like N,N-dimethylacetamide (DMAc). researchgate.net To control for the potential formation of polyarylated products, a large excess of thiophene is often employed. researchgate.net This strategy has proven effective for a wide range of aryl bromides, including those with sterically hindering ortho-substituents like 2-bromobenzonitrile and 1-bromonaphthalene. researchgate.net

While α-arylation is more common, methods for the more challenging β-arylation have also been developed. nih.gov For instance, a palladium-catalyzed 1,4-migration associated with direct arylation can activate the β-positions of 2-arylthiophenes for subsequent coupling. rsc.orgrsc.org This process involves the oxidative addition of a 2-(2-bromoaryl)thiophene to palladium, followed by a 1,4-palladium shift that enables functionalization at the C3 position. rsc.orgrsc.org

Below is a table summarizing typical conditions for the direct arylation of thiophene:

| Catalyst | Base | Solvent | Temperature (°C) | Arylating Agent | Position of Arylation | Reference |

| Pd(OAc)₂ (0.2 mol%) | KOAc | DMAc | 130-140 | Aryl bromides | C2 | researchgate.net |

| PdCl₂/P[OCH(CF₃)₂]₃ | Ag₂CO₃ | HFIP | Room Temp | Aryl iodides | C3 | nih.govacs.org |

| Pd(OAc)₂ | KOAc | DMA | Not specified | Aryl bromides | C5 (of 2-substituted thiophenes) | rsc.org |

This table presents a selection of reported conditions and is not exhaustive.

Rhodium-Catalyzed Cross-Dehydrogenative Coupling of N-Phenyl Substituents with Thiophenes

Rhodium-catalyzed cross-dehydrogenative coupling (CDC) represents another advanced strategy for forming C-C bonds between two C-H bonds directly. researchgate.netchemistryviews.org This methodology has been successfully applied to the coupling of N-phenyl-7-azaindoles with thiophene derivatives. chemistryviews.org The 7-azaindole moiety is significant as it is found in various pharmaceutically active molecules. chemistryviews.org

A typical catalytic system for this transformation employs [Cp*RhCl₂]₂ as the catalyst, silver(I) oxide (Ag₂O) as an oxidant, and silver hexafluoroantimonate (AgSbF₆) as an additive, with methanol (MeOH) as the solvent. chemistryviews.org The reactions are generally conducted at elevated temperatures, such as 120 °C, under an air atmosphere. chemistryviews.org This method has been shown to be effective for a range of thiophenes and benzothiophenes, affording the desired coupled products in moderate to good yields. chemistryviews.org

The proposed mechanism involves the initial C-H activation at the N-phenyl group of the 7-azaindole derivative to form a six-membered rhodacycle intermediate. chemistryviews.org This is followed by coordination of the thiophene, a subsequent C-H bond cleavage, and finally, reductive elimination to release the product. chemistryviews.org The catalyst is then regenerated through oxidation. chemistryviews.org

Regioselective Functionalization via Metalation and Directed C-H Activation

Achieving regioselectivity in the functionalization of the thiophene ring is a central challenge in the synthesis of specifically substituted derivatives. nih.gov Metalation and directed C-H activation are powerful strategies to control the position of new bond formation.

Directed C-H Activation Pathways Utilizing Transient Directing Groups

A significant advancement in C-H activation is the use of transient directing groups (TDGs). snnu.edu.cnrsc.org This strategy avoids the additional synthetic steps of installing and removing a directing group by forming the directing moiety in situ. snnu.edu.cnresearchgate.net The TDG reversibly binds to the substrate and coordinates to the metal catalyst, guiding the C-H activation to a specific position, typically ortho to the directing group. researchgate.netslideshare.net Once the reaction is complete, the TDG is released. researchgate.net

The key criteria for a successful TDG include its chemo-selective and reversible formation, stability during the reaction, and non-interference with the desired transformation. snnu.edu.cn For example, the in situ formation of an imine from a ketone can direct the ortho-C-H functionalization of the aromatic ring. slideshare.net This approach combines the high selectivity of directed C-H activation with the operational simplicity of non-directed methods. rsc.org

Selective Lithiation and Zincation Reactions for Thiophene Diversification

Deprotonative metalation using organolithium reagents is a classic and effective method for the regioselective functionalization of thiophenes. researchgate.net The high acidity of the α-protons allows for selective deprotonation at the C2 or C5 positions using bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). researchgate.net The resulting lithiated thiophene can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. researchgate.net For instance, successive direct lithiations have been used to synthesize complex, polysubstituted thiophenes. researchgate.net

The use of lithium magnesate bases, such as Bu₃MgLi, can also achieve regioselective deprotonation of thiophene at the C2 position. researchgate.net The resulting arylmagnesate can then participate in one-pot palladium-catalyzed cross-coupling reactions with aryl halides. researchgate.net Zincation, often performed using TMP-cadmiate ((TMP)₃CdLi, where TMP = 2,2,6,6-tetramethylpiperidino), is another powerful technique that is compatible with a wide array of functional groups, including esters and ketones. researchgate.net

Ortho-C(sp²)–H Arylation Methodologies

Ortho-C(sp²)–H arylation, guided by a directing group, is a highly effective strategy for the selective synthesis of ortho-substituted biaryls. rsc.org Ruthenium(II) catalysts, such as [RuCl₂(p-cymene)]₂, have been successfully employed for the ortho-arylation of N-heterocycles like pyridines with aryl silanes. rsc.org The reaction is typically performed at high temperatures (e.g., 140 °C) in the presence of a copper(II) fluoride (CuF₂) co-catalyst and a silver salt additive like AgSbF₆. rsc.org The directing group, in this case the nitrogen atom of the pyridine ring, is crucial for achieving the observed regioselectivity. rsc.org While this example is on a different heterocycle, the principle is directly applicable to thiophenes bearing a directing group.

Non-Catalytic and Environmentally Benign Synthetic Routes

Recent advancements have enabled the synthesis of thiophene derivatives while avoiding toxic metal catalysts and minimizing environmental impact. These routes often involve innovative cyclization strategies and the application of green chemistry principles.

Metal-Free Cyclization Reactions for Thiophene Ring Formation

The construction of the thiophene ring without the use of transition metals is a key goal in sustainable chemistry. These methods typically rely on the intrinsic reactivity of carefully designed precursors to achieve cyclization. One notable approach involves a one-pot annulation that proceeds through an interrupted Pummerer reaction, followed by a rsc.orgrsc.org-sigmatropic rearrangement and a final cyclization sequence to deliver the benzothiophene product. nih.govresearchgate.netmanchester.ac.uk This strategy is particularly effective for creating thiophenes from non-prefunctionalized polyaromatic hydrocarbons. nih.govresearchgate.net Another metal-free approach describes a base-mediated formation of 2-aryl substituted benzothiophenes from 2-bromobenzene aldehydes, benzylic esters, and elemental sulfur, which proceeds under mild conditions. rsc.org Electrosynthesis also presents a catalyst-free alternative, where electrolysis of 2-alkenylaryl disulfides in an undivided cell can form benzothiophenes in moderate to good yields. rsc.org

These metal-free reactions offer significant advantages by avoiding the cost and potential toxicity associated with transition metal catalysts, simplifying purification processes, and reducing metallic waste.

Green Chemistry Approaches in Thiophene Synthesis (e.g., Aqueous Media, Microwave-Assisted)

Green chemistry principles aim to reduce the environmental footprint of chemical processes. In thiophene synthesis, this often involves using safer solvents like water and employing energy-efficient heating methods such as microwave irradiation.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase yields, and improve product purity. organic-chemistry.org For instance, the Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, can be completed in just 20 minutes at 70°C under microwave irradiation, compared to 4 hours with conventional heating. organic-chemistry.org Similarly, Suzuki-Miyaura cross-coupling reactions to produce 2-aryl and 2,5-diarylthiophenes can be effectively carried out using microwave heating. tandfonline.com These reactions can even be performed in aqueous media, further enhancing their green credentials. researchgate.netsemanticscholar.org The use of water as a solvent, often in conjunction with a phase-transfer catalyst, eliminates the need for volatile and often toxic organic solvents. researchgate.net

| Reactants | Catalyst/Conditions | Solvent | Product | Yield (%) | Reference |

| 2-Bromothiophene, Arylboronic acid | Pd(II) complex, Base, Microwave | Water/DMF | 2-Arylthiophene | High | tandfonline.comresearchgate.net |

| Arylacetaldehyde, Activated nitrile, Sulfur | Morpholine, Microwave (70°C, 20 min) | Ethanol | 5-Aryl-2-aminothiophene | High | organic-chemistry.org |

| 2-Acetyl-5-bromothiophene, Arylboronic acid | Pd(II) precatalyst, KOH, TBAB, Microwave | Water | 2-Acetyl-5-arylthiophene | Good | researchgate.netsemanticscholar.org |

This interactive table summarizes green chemistry approaches for synthesizing thiophene analogues.

Multicomponent Reactions for Thiophene Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple precursors. nih.gov

The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.org This method is robust and can be adapted for microwave-assisted synthesis to improve efficiency. organic-chemistry.org Other MCRs have been developed to create a wide variety of substituted thiophenes, making them a cornerstone of modern heterocyclic chemistry. nih.govresearchgate.net These reactions are invaluable for building libraries of thiophene derivatives for applications in drug discovery and materials science.

Synthesis of Precursors and Complementary Building Blocks

Preparation of Functionalized Thiophene Precursors for Conjugation

To be used in coupling reactions, the thiophene ring must be "activated" with a suitable functional group, typically a halogen (bromine or iodine) or a boronic acid/ester.

Halogenated Thiophenes : Thiophenes can be halogenated using various reagents. For example, N-bromosuccinimide (NBS) is commonly used for selective bromination at the 2- and 5-positions of the thiophene ring. jcu.edu.au Similarly, chlorination can be achieved with reagents like sulfuryl chloride. jcu.edu.au These halothiophenes are versatile precursors for numerous cross-coupling reactions.

Thiophene Boronic Acids and Esters : Thiophene boronic acids and their corresponding esters (such as pinacol esters) are key substrates for Suzuki-Miyaura cross-coupling reactions. nih.gov A common synthetic route involves the reaction of a bromothiophene with a strong base (like n-butyllithium) at low temperatures, followed by quenching with a borate ester (e.g., triisopropyl borate) and subsequent acidic hydrolysis. nih.govacs.org Palladium-catalyzed borylation of halothiophenes with reagents like pinacolborane offers another direct route to these compounds. acs.org

| Precursor | Reagent 1 | Reagent 2 | Product | Application |

| Thiophene | N-Bromosuccinimide (NBS) | Acetic Acid | 2-Bromothiophene | Kumada, Stille, Suzuki Coupling |

| 2-Bromothiophene | n-Butyllithium | Triisopropyl borate | Thiophene-2-boronic acid | Suzuki Coupling |

| 2,5-Dibromothiophene | Pd Catalyst, Pinacolborane | Base | 2,5-Thiophenebis(boronic ester) | Suzuki Polycondensation |

This interactive table outlines common methods for preparing functionalized thiophene precursors.

Synthetic Routes to 3-Ethylphenyl Halides and Related Reagents

The 3-ethylphenyl moiety is introduced using a complementary building block, most commonly a halide or a boronic acid derivative.

3-Ethylphenyl Halides : 3-Ethylbromobenzene can be prepared from 3-ethylaniline via a Sandmeyer reaction, which involves diazotization with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) bromide. Direct bromination of ethylbenzene (B125841) typically yields a mixture of ortho and para isomers and is less suitable for selectively producing the meta-isomer.

3-Ethylphenylboronic Acid : A primary route to arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate. nih.govwikipedia.org For 3-ethylphenylboronic acid, the synthesis begins with the formation of the Grignard reagent from 3-ethylbromobenzene and magnesium metal. This organometallic intermediate is then reacted with trimethyl borate at low temperatures, followed by acidic workup to yield the final boronic acid. nih.govwikipedia.orgorganic-chemistry.org This reagent is a crucial partner for the Suzuki-Miyaura coupling with a 2-halothiophene to form the target molecule, this compound.

Mechanistic Elucidation of Reactions Involving 2 3 Ethylphenyl Thiophene

Reaction Pathway Delineation through Advanced Experimental Studies

Experimental techniques remain at the forefront of mechanistic investigation, providing tangible evidence of reaction pathways. For 2-(3-Ethylphenyl)thiophene, these studies focus on trapping transient species and probing the energetic landscape of the reaction to identify crucial steps.

The transient nature of reaction intermediates makes their direct observation challenging, yet their identification is key to confirming a proposed mechanism. In reactions involving thiophenes, electrophilic substitution is a common pathway due to the electron-rich nature of the five-membered ring. wikipedia.orgnih.gov The thiophene (B33073) ring is more nucleophilic than benzene (B151609), making it highly susceptible to attack by electrophiles, primarily at the C2 and C5 positions. pharmaguideline.com For this compound, the C5 position is the most likely site for electrophilic attack.

During an electrophilic aromatic substitution reaction, such as halogenation or nitration, the key intermediate is an arenium ion, also known as a sigma complex. This intermediate is formed when the electrophile attacks the π-system of the thiophene ring, temporarily disrupting its aromaticity. The positive charge is delocalized across the remaining conjugated system. Spectroscopic techniques like NMR, often at low temperatures to increase the intermediate's lifetime, can be employed for characterization.

In metal-catalyzed cross-coupling reactions, the intermediates are typically organometallic species. For instance, in a palladium-catalyzed reaction, oxidative addition of an aryl halide to a Pd(0) complex would form a Pd(II) intermediate. Subsequent transmetalation with an organometallic derivative of this compound (e.g., a thienyl-lithium or thienyl-boronic acid) and reductive elimination would complete the catalytic cycle. researchgate.net Each step involves distinct organopalladium intermediates that can be studied using specialized spectroscopic methods.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and understanding the bonding changes that occur in the transition state. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_L) to that of the same molecule with a heavier isotope (k_H) at the same atomic position (KIE = k_L/k_H). wikipedia.org A significant primary KIE (typically k_H/k_D > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu This is because the heavier isotope (e.g., deuterium) has a lower zero-point vibrational energy, leading to a stronger bond and a higher activation energy for bond cleavage. libretexts.org

For this compound, KIE studies could be designed to probe various mechanistic questions. For example, to investigate the mechanism of electrophilic bromination, one could synthesize a deuterium-labeled version, 2-(3-Ethylphenyl)-5-deuteriothiophene.

If the cleavage of the C-H (or C-D) bond at the C5 position is the rate-limiting step, a significant primary KIE would be expected. Conversely, if the initial attack of the electrophile is rate-limiting, the KIE would be close to 1, as the C-H bond is not broken in this step.

Below is a table of hypothetical KIE data for the bromination of this compound and what the results would imply.

| Labeled Position | Reaction | Observed KIE (kH/kD) | Mechanistic Implication |

| Thiophene C5-D | Electrophilic Bromination | 1.2 | C-H bond cleavage is not part of the rate-determining step. The initial attack of the electrophile is likely the slow step. |

| Ethyl group α-CD2 | Radical Halogenation | 4.5 | C-H bond cleavage at the benzylic position is the rate-determining step, consistent with a radical abstraction mechanism. |

| Thiophene C5-D | Metalation with n-BuLi | 6.1 | C-H bond cleavage (deprotonation) is the rate-determining step of the metalation reaction. |

Computational Mechanistic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. It allows for the detailed study of potential energy surfaces, the characterization of transient structures like transition states, and the prediction of reaction outcomes that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for locating and characterizing transition state (TS) structures, which represent the highest energy point along a reaction coordinate. By calculating the energy of reactants, transition states, and products, the activation energy (energy barrier) for a reaction can be determined. researchgate.net

For this compound, DFT calculations can be used to model various reactions. For instance, in an electrophilic substitution reaction, DFT can predict the preferred site of attack by comparing the activation energies for the formation of the sigma complex at different positions on the thiophene ring. researchgate.net Calculations would likely confirm that attack at the C5 position has a lower activation barrier than attack at C4, consistent with experimental observations for 2-substituted thiophenes. The geometry of the transition state, including bond lengths and angles, can also be precisely determined. nih.gov

DFT is highly effective in mapping out the entire energy profile of complex, multi-step reactions.

Carbo-palladation: In palladium-catalyzed reactions, such as the Heck or Suzuki coupling, DFT can be used to model each step of the catalytic cycle: oxidative addition, transmetalation, migratory insertion (carbo-palladation), and reductive elimination. For this compound, this would involve calculating the energies of the various palladium intermediates and transition states to understand catalyst behavior and predict product formation.

Decarboxylation: The decarboxylation of a hypothetical this compound-5-carboxylic acid could also be studied. DFT could model the protonation of the thiophene ring followed by the loss of carbon dioxide. The calculations would help determine the favorability of this pathway compared to alternatives, such as those used for benzothiophene derivatives. zendy.io

Cyclization Processes: The ethylphenyl substituent opens up the possibility of intramolecular cyclization reactions to form fused-ring systems. DFT can be used to explore the feasibility of different cyclization pathways, for example, an acid-catalyzed intramolecular electrophilic attack from the thiophene ring onto the adjacent phenyl ring. By calculating the activation barriers for different cyclization modes (e.g., to form a five- or six-membered ring), the most likely product can be predicted.

Theoretical studies provide predictive power in exploring novel reactions. For derivatives of this compound, intramolecular cyclization is a key potential transformation for creating more complex, polycyclic aromatic systems. For example, a derivative containing a vinyl group on the ethyl side chain could undergo an intramolecular Diels-Alder reaction or a photocyclization to form a new ring. nih.govchemrxiv.org

Computational studies using DFT can map the potential energy surface for such reactions. dntb.gov.ua This involves:

Conformational Analysis: Identifying the ground-state conformations of the reactant that are suitable for cyclization.

Transition State Searching: Locating the transition state for the ring-closing step.

Reaction Path Following: Confirming that the transition state connects the reactant and the cyclized product.

These calculations can reveal the activation energy, the thermodynamics (whether the reaction is favored), and the stereochemical outcome of the cyclization. nih.gov For example, theoretical studies on the photocyclization of styrylthiophenes have been used to predict the regiochemistry of ring fusion, which is crucial for the synthesis of specific thiahelicene isomers. nih.gov Such studies could be applied to a suitably functionalized this compound to predict its behavior in similar transformations.

Regioselectivity and Stereoselectivity Control Mechanisms

The functionalization of this compound presents a complex challenge in controlling the site of chemical modification. Both the thiophene and the ethylphenyl rings contain multiple C-H bonds that can potentially react. The outcome of a reaction is governed by a delicate interplay of electronic properties, steric constraints, and the strategic use of directing groups to override the molecule's inherent reactivity. Understanding these control mechanisms is paramount for the rational design of synthetic routes to specific, highly substituted derivatives.

Influence of Electronic and Steric Factors on Selectivity

In the absence of a directing group, the regioselectivity of reactions such as electrophilic aromatic substitution on this compound is dictated by the combined electronic and steric influences of its constituent parts.

Electronic Effects: The thiophene ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The sulfur atom can stabilize the intermediate carbocation (a sigma complex or arenium ion) through resonance, particularly when the attack occurs at the C5 position (alpha to the sulfur and adjacent to the phenyl substituent) or the C2 position (which is already substituted). The C5 position is generally the most electronically activated site for electrophilic substitution on a 2-substituted thiophene. studysmarter.co.ukyoutube.comvanderbilt.edu

The 3-ethylphenyl group also influences the electronic landscape. The ethyl group is weakly electron-donating through an inductive effect, which slightly activates the phenyl ring. This directs incoming electrophiles preferentially to the ortho (C2' and C4') and para (C6') positions relative to the ethyl group.

Steric Factors: Steric hindrance plays a critical role in determining the final product distribution. youtube.com The sheer size of the 3-ethylphenyl group significantly hinders the approach of reagents to the adjacent C3 position on the thiophene ring. Similarly, the thiophene ring itself presents a steric barrier to functionalization at the C2' and C6' positions of the phenyl ring. The ethyl group further adds to the steric crowding around the C2' and C4' positions of the phenyl ring.

Therefore, a competition exists between the electronically favored positions and those that are sterically accessible. For instance, while the C5 position on the thiophene ring is electronically activated, it is also subject to some steric hindrance from the adjacent phenyl group. The C4' position on the phenyl ring is electronically activated by the ethyl group but is sterically hindered. In many electrophilic aromatic substitutions, the reaction will favor the position that offers the best balance of electronic activation and minimal steric repulsion. studysmarter.co.uklibretexts.org

| Position | Ring | Electronic Effect | Steric Hindrance | Predicted Reactivity (Electrophilic Substitution) |

| C3 | Thiophene | Less activated (β-position) | High (adjacent to phenyl group) | Very Low |

| C4 | Thiophene | Less activated (β-position) | Moderate | Low to Moderate |

| C5 | Thiophene | Highly activated (α-position) | Moderate (adjacent to phenyl group) | High |

| C2' | Phenyl | Activated (ortho to ethyl) | High (adjacent to thiophene & ethyl) | Low |

| C4' | Phenyl | Activated (ortho to ethyl) | Moderate (adjacent to ethyl) | Moderate to High |

| C5' | Phenyl | Less activated (meta to ethyl) | Low | Low |

| C6' | Phenyl | Activated (para to ethyl) | Low | High |

This table presents a qualitative prediction of reactivity based on general principles of electronic and steric effects in electrophilic aromatic substitution.

Role of Directing Groups in Guiding Functionalization

To overcome the inherent regiochemical preferences dictated by electronic and steric factors, chemists employ directing groups. These are functional groups that are temporarily installed on a molecule to steer a reaction to a specific C-H bond, often one that is typically unreactive. rsc.orgnih.gov This strategy has become a cornerstone of modern synthetic chemistry for achieving high levels of regioselectivity, particularly in transition metal-catalyzed C-H functionalization reactions. rsc.orgmdpi.com

The general mechanism for directing group-assisted C-H activation involves a few key steps:

Coordination: The directing group, which contains a heteroatom like nitrogen or oxygen, coordinates to a metal catalyst (commonly palladium, rhodium, or ruthenium). rsc.org

Cyclometalation: This coordination brings the metal center into close proximity to a specific C-H bond (often at an ortho-position to the directing group), facilitating the cleavage of this bond and the formation of a stable cyclometalated intermediate.

Functionalization: The metalated carbon then reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne), forming a new carbon-carbon or carbon-heteroatom bond. nih.govsemanticscholar.org

Catalyst Regeneration: The product is released, and the active catalyst is regenerated to continue the cycle.

In the context of this compound, a directing group could be strategically placed to enable functionalization at otherwise inaccessible positions. For example, installing a directing group (DG) such as a pyrazole or an amide at the C3 position of the thiophene ring could direct a palladium catalyst to selectively activate the C4-H bond. nih.govrsc.org This allows for the introduction of various substituents at a position that is neither electronically favored nor sterically accessible in traditional electrophilic substitutions.

Similarly, a directing group placed on the phenyl ring can precisely control functionalization. For instance, if a reaction is desired at the sterically hindered C2' position, a directing group could be attached to the ethyl group or directly to the phenyl ring to force the reaction at that specific site. The main challenge in this approach is the control of regioselectivity, as heterocyclic substrates often contain multiple C-H bonds with similar reactivities. mdpi.com

| Target Position | Proposed Directing Group (DG) | Placement of DG | Potential Reaction | Regiochemical Outcome |

| C4-Thiophene | Pyridyl, Amide, Carboxylic Acid | Attached at C3-Thiophene | Pd-catalyzed Arylation | Selective formation of 2-(3-Ethylphenyl)-4-arylthiophene |

| C5-Thiophene | N/A (inherently active) | N/A | Direct Arylation | Predominant formation of 2-aryl-5-(3-ethylphenyl)thiophene |

| C2'-Phenyl | Guanidine, Oxime Ether | Attached to Phenyl ring at C3' | Pd-catalyzed Olefination | Selective functionalization at the C2' position |

| C4'-Phenyl | N-methoxybenzamide | Attached to Phenyl ring at C3' | Rh-catalyzed Alkylation | Selective functionalization at the C4' position |

This table illustrates hypothetical applications of directing groups to achieve specific regioselective functionalizations of the this compound scaffold, based on established directing group strategies. rsc.orgnih.gov

The use of directing groups offers a powerful toolkit for the precise and predictable functionalization of complex aromatic systems like this compound, enabling the synthesis of novel derivatives with tailored properties.

Advanced Spectroscopic and Structural Characterization of 2 3 Ethylphenyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-(3-Ethylphenyl)thiophene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity and stereochemistry can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The chemical shift (δ) of each nucleus is sensitive to its local electronic environment, while spin-spin coupling reveals information about adjacent nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group, the 1,3-disubstituted phenyl ring, and the 2-substituted thiophene (B33073) ring.

Ethyl Group: A characteristic triplet-quartet pattern is anticipated. The methyl (-CH₃) protons would appear as a triplet further upfield (approx. δ 1.2-1.3 ppm) due to coupling with the adjacent methylene (B1212753) protons. The methylene (-CH₂-) protons would appear as a quartet at a more downfield position (approx. δ 2.6-2.7 ppm) due to the influence of the aromatic ring and coupling to the methyl protons.

Thiophene Ring: The three protons on the thiophene ring (H3, H4, and H5) will appear in the aromatic region (approx. δ 7.0-7.4 ppm). They form a complex splitting pattern due to mutual coupling. Typically, H5 is the most downfield, appearing as a doublet of doublets, coupled to both H4 and H3.

Phenyl Ring: The four protons on the 3-ethylphenyl ring will also resonate in the aromatic region, with chemical shifts influenced by their position relative to the ethyl and thiophene substituents. The signals are often complex and may overlap, making definitive assignment challenging without further 2D NMR experiments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Ethyl Group: The methyl carbon is expected around δ 15 ppm, while the methylene carbon will be further downfield, around δ 29 ppm.

Aromatic Carbons: The ten aromatic carbons (four from the thiophene ring and six from the phenyl ring) will appear in the δ 120-145 ppm range. Quaternary carbons (those without attached protons) generally show weaker signals. The specific assignments require advanced techniques like HSQC and HMBC. researchgate.net

A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiophene-C2 | - | ~144 |

| Thiophene-C3/H3 | ~7.1-7.2 | ~124 |

| Thiophene-C4/H4 | ~7.0-7.1 | ~128 |

| Thiophene-C5/H5 | ~7.3-7.4 | ~123 |

| Phenyl-C1' | - | ~135 |

| Phenyl-C2'/H2' | ~7.4-7.5 | ~124 |

| Phenyl-C3' | - | ~145 |

| Phenyl-C4'/H4' | ~7.1-7.2 | ~127 |

| Phenyl-C5'/H5' | ~7.3-7.4 | ~129 |

| Phenyl-C6'/H6' | ~7.3-7.4 | ~126 |

| Ethyl-CH₂ | ~2.6-2.7 | ~29 |

| Ethyl-CH₃ | ~1.2-1.3 | ~15 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. ipb.ptlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show cross-peaks connecting the ethyl -CH₂- and -CH₃ protons, as well as adjacent protons on both the thiophene and phenyl rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This is the primary method for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is critical for connecting the different fragments of the molecule. For instance, it would show a correlation from the thiophene H3 proton to the phenyl C1' carbon, confirming the connection point between the two rings. It would also link the ethyl -CH₂- protons to the C2' and C4' carbons of the phenyl ring, confirming the 3-position of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This provides information about the molecule's three-dimensional structure and preferred conformation. A key correlation would be between the thiophene H3 proton and the phenyl H2' proton, which would help determine the dihedral angle between the planes of the two aromatic rings.

While solution-state NMR reveals the structure of individual molecules, solid-state NMR (SSNMR) provides invaluable information about the arrangement of molecules in the solid state, including crystal packing, polymorphism, and intermolecular interactions. aalto.finih.goveuropeanpharmaceuticalreview.com For a molecule like this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR would be the technique of choice.

Differences in ¹³C chemical shifts between the solid-state and solution-state spectra can indicate specific intermolecular interactions, such as π-π stacking between the aromatic rings. nih.gov Furthermore, if the crystal's asymmetric unit contains more than one molecule, SSNMR will show a splitting of carbon signals, where a single carbon in solution appears as multiple peaks in the solid state. This "crystallographic splitting" provides direct evidence of the number of non-equivalent molecules in the crystal lattice, offering a powerful complement to X-ray diffraction for crystallographic analysis. europeanpharmaceuticalreview.com

The computational prediction of NMR chemical shifts has become a standard tool for aiding in structural assignment and verification. d-nb.info The most common approach utilizes Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.orgnih.gov

The process involves:

Building a 3D model of the this compound molecule.

Performing a geometry optimization to find the lowest energy conformation of the molecule.

Calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) using the GIAO method at a chosen level of theory (e.g., B3LYP/6-31G(d)).

Converting the calculated shielding constants into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to correct for systematic errors.

This computational approach is particularly useful for assigning the crowded and often overlapping signals in the aromatic region of both the ¹H and ¹³C spectra, allowing for a more confident and complete structural characterization. nih.govnih.gov

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹) and is highly characteristic of the molecule's functional groups. researchgate.net The FT-IR spectrum of this compound would be dominated by absorptions from the aromatic rings and the aliphatic ethyl group.

Key expected absorption bands include:

Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands for the ethyl group appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Ring Stretch: A series of medium to strong bands in the 1450-1600 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region. The precise positions of these bands are highly diagnostic of the substitution patterns on the aromatic rings (2-substituted thiophene and 1,3-disubstituted benzene).

C-S Stretch: A weaker absorption associated with the thiophene ring may be observed, often around 690 cm⁻¹. researchgate.net

The characteristic FT-IR absorption bands for this compound are summarized in Table 2.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Thiophene and Phenyl) |

| 2965-2850 | C-H Stretch | Aliphatic (Ethyl group) |

| 1600, 1580, 1475 | C=C Stretch | Aromatic Rings |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |

| ~1375 | C-H Bend (Symmetric) | Aliphatic (-CH₃) |

| 900-675 | C-H Bend (Out-of-plane) | Aromatic Rings (Substitution Pattern) |

| ~690 | C-S Stretch | Thiophene Ring |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a powerful non-destructive technique to investigate the vibrational modes of this compound. The Raman spectrum is dictated by the polarizability changes during molecular vibrations, providing a detailed fingerprint of the molecule's structural components. The key vibrational modes observable for this compound can be attributed to its distinct functional units: the thiophene ring, the phenyl ring, and the ethyl substituent.

Thiophene Ring Vibrations : The thiophene moiety gives rise to characteristic Raman bands. The symmetric C=C stretching vibrations within the ring typically appear in the 1400-1550 cm⁻¹ region. The "ring breathing" mode, a collective symmetric vibration of the entire thiophene ring, is a hallmark feature, often observed near 800 cm⁻¹. C-S stretching vibrations are usually found in the 600-750 cm⁻¹ range, while C-H in-plane and out-of-plane bending modes are also prominent.

Phenyl Ring Vibrations : The ethyl-substituted phenyl ring contributes its own set of characteristic vibrations. Aromatic C-H stretching modes are typically observed as sharp bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring produce distinct peaks in the 1450-1610 cm⁻¹ range. A strong band corresponding to the ring breathing mode of the monosubstituted benzene ring is expected around 1000 cm⁻¹.

Ethyl Group Vibrations : The ethyl substituent introduces aliphatic vibrations. Symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups are found in the 2850-3000 cm⁻¹ region. Bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups appear in the 1375-1470 cm⁻¹ range.

Theoretical Vibrational Analysis via DFT

Density Functional Theory (DFT) calculations are an indispensable tool for the theoretical analysis and assignment of vibrational spectra. By employing methods such as the B3LYP hybrid functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound can be optimized to its ground state energy minimum. researchgate.netnih.govnih.gov Subsequent frequency calculations on this optimized structure yield the harmonic vibrational frequencies, which correspond to the normal modes of vibration. dergipark.org.trresearchgate.net

It is standard practice to apply a scaling factor (typically around 0.96) to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov The primary output of these calculations includes:

Vibrational Frequencies : A list of calculated frequencies for all normal modes.

IR and Raman Intensities : Predictions of the relative intensities of the absorption bands in the IR and Raman spectra, which aids in identifying and assigning experimental peaks.

Potential Energy Distribution (PED) : PED analysis is crucial for a detailed assignment of the vibrational modes. It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode, allowing for an unambiguous description of complex vibrations arising from the coupling of different motions. dergipark.org.tr

The table below presents a theoretical assignment of the principal vibrational modes for this compound based on DFT calculations performed on analogous structures like ethylbenzene (B125841) and 2-phenylthiophene (B1362552). nih.govresearchgate.net

| Frequency Range (cm⁻¹) (Scaled) | Vibrational Mode | Assignment |

|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H stretching (Thiophene and Phenyl) |

| 2980-2870 | ν(C-H) | Asymmetric and symmetric C-H stretching (Ethyl group) |

| 1610-1580 | ν(C=C) | Phenyl ring stretching |

| 1550-1480 | ν(C=C) | Thiophene ring stretching |

| 1470-1440 | δ(CH₂) / δ(CH₃) | CH₂ scissoring and CH₃ asymmetric bending |

| 1380-1370 | δ(CH₃) | CH₃ symmetric (umbrella) bending |

| ~1000 | Ring Breathing | Phenyl ring trigonal breathing mode |

| ~800 | Ring Breathing | Thiophene ring breathing mode |

| 750-680 | γ(C-H) / ν(C-S) | Aromatic C-H out-of-plane bending and C-S stretching |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The values are representative and based on theoretical calculations of similar compounds.

Electronic Absorption and Emission Spectroscopy

UV-Vis Absorption Studies for Electronic Transitions and Band Gaps

The electronic absorption spectrum of this compound, typically measured using UV-Vis spectroscopy, is characterized by intense absorption bands in the ultraviolet region. These absorptions arise from the promotion of electrons from occupied molecular orbitals (bonding or non-bonding) to unoccupied anti-bonding molecular orbitals. For conjugated systems like this, the most significant transitions are of the π → π* type, involving the delocalized π-electron system spanning both the thiophene and phenyl rings.

The conjugation between the two aromatic rings allows for extended π-electron delocalization, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. This results in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores (thiophene and ethylbenzene). The ethyl group on the phenyl ring acts as a weak auxochrome, causing minor shifts in the absorption maxima. Studies on similar thiophene-phenylene based polymers show strong absorption in the 500-600 nm range, although a single molecule like this compound would absorb at a shorter wavelength. nih.gov

The optical band gap (Eg) of the molecule can be estimated from the onset of its absorption spectrum using the Tauc plot method. researchgate.net This value represents the energy difference between the HOMO and LUMO and is a critical parameter for evaluating the potential of the material in electronic applications. For related low-bandgap polymers, these values can be as low as 1.70 eV. nih.gov

Photophysical Properties (e.g., Fluorescence, Quantum Yields)

Following electronic excitation by absorption of UV light, this compound can relax to the ground state via several pathways, including radiative decay (fluorescence) and non-radiative decay. Fluorescence is the emission of a photon as the molecule transitions from its lowest singlet excited state (S₁) back to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (lower energy), a phenomenon known as the Stokes shift.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Thiophene-based materials often exhibit relatively low fluorescence quantum yields. rsc.org This is frequently attributed to the "heavy atom effect" of the sulfur atom, which enhances spin-orbit coupling and promotes efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), a competing non-radiative pathway. rsc.orgrsc.org

However, the introduction of phenyl substituents can enhance fluorescence. nih.gov For some donor-π-acceptor type thiophene derivatives, fluorescence quantum yields can be quite high, reaching up to 86% in solution and 41% in the solid state. beilstein-journals.org The specific quantum yield of this compound would be influenced by factors such as solvent polarity and temperature, which can affect the rates of radiative and non-radiative decay processes.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited states of molecules and simulating their electronic spectra. rsc.orgsemanticscholar.orgchemrxiv.org It is widely used to predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.

For a molecule like this compound, TD-DFT calculations can elucidate the nature of the electronic transitions. For instance, it can confirm that the main absorption bands correspond to HOMO → LUMO and HOMO-1 → LUMO transitions and describe the π → π* character of these excitations. However, it is important to note that standard TD-DFT functionals can sometimes struggle with thiophene-containing compounds, occasionally predicting an incorrect ordering of the lowest excited states, which necessitates careful comparison with higher-level wavefunction-based methods for validation. nih.gov

TD-DFT is also instrumental in analyzing the geometry of the molecule in its excited state. Upon excitation, the distribution of electron density changes, often leading to alterations in bond lengths and dihedral angles. Understanding these geometric relaxations is key to explaining the Stokes shift and other photophysical phenomena.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (molecular formula C₁₂H₁₂S), the exact molecular weight is 188.06 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. chemguide.co.uk

The fragmentation of this compound is expected to be dominated by cleavages that form stable carbocations. The most characteristic fragmentation pathways would be:

Molecular Ion (M⁺•) : A peak at m/z = 188 corresponding to the intact ionized molecule, [C₁₂H₁₂S]⁺•.

Benzylic Cleavage (Loss of a Methyl Radical) : The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group. This results in the formation of a highly stable secondary benzylic-type carbocation at m/z = 173 . This peak is expected to be the base peak (the most intense peak) in the spectrum, analogous to the formation of the tropylium (B1234903) ion (m/z 91) from ethylbenzene. docbrown.infopearson.com

Loss of Ethene (McLafferty Rearrangement is not possible, but loss of C₂H₅ is) : Loss of the entire ethyl group (•C₂H₅, 29 Da) would result in a phenylthiophene cation at m/z = 159.

Further Fragmentation : The fragment at m/z 173 could undergo further fragmentation. Additionally, characteristic ions from the aromatic moieties, such as the phenyl cation ([C₆H₅]⁺) at m/z = 77, may also be observed. docbrown.info

The predicted fragmentation pattern provides a clear signature for the identification of this compound.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 188 | Molecular Ion | [C₁₂H₁₂S]⁺• | Parent ion |

| 173 | [M - CH₃]⁺ | [C₁₁H₉S]⁺ | Loss of methyl radical via benzylic cleavage. Expected to be the base peak. |

| 159 | [M - C₂H₅]⁺ | [C₁₀H₇S]⁺ | Loss of ethyl radical. |

| 115 | Thienyltropylium-type ion? | [C₇H₇S]⁺ | Possible rearrangement and fragmentation product. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Characteristic fragment for benzene derivatives. docbrown.info |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the determination of a unique molecular formula.

For this compound (Molecular Formula: C₁₂H₁₂S), HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with a very precise mass-to-charge ratio (m/z). This high accuracy is essential for distinguishing the target compound from other potential isomers or compounds with the same nominal mass. Techniques such as atmospheric pressure chemical ionization (APCI) are often effective for the ionization of thiophene compounds, frequently generating the radical cation [M]⁺•. researchgate.netnih.gov

Table 1: Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass | Expected Mass Accuracy (ppm) |

|---|---|---|---|

| [M]⁺ | C₁₂H₁₂S | 188.0659 | < 5 |

This interactive table presents the theoretical exact mass values for the primary ions of this compound that would be targeted in an HRMS analysis.

Analysis of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the this compound molecular ion. By inducing fragmentation through methods like collisionally activated dissociation (CAD), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint. nih.gov Understanding these pathways is crucial for the structural elucidation of related derivatives and for identifying the compound in complex mixtures. nih.gov

The fragmentation of the this compound radical cation (m/z 188.07) is anticipated to proceed through several key pathways based on the relative strengths of its chemical bonds:

Benzylic Cleavage: A primary and highly favorable fragmentation pathway involves the cleavage of the C-C bond between the ethyl group and the phenyl ring. This would result in the loss of a methyl radical (•CH₃) to form a stable benzylic carbocation at m/z 173.04.

Loss of Ethene: A McLafferty-type rearrangement could lead to the loss of a neutral ethene molecule (C₂H₄), resulting in a fragment ion corresponding to 2-phenylthiophene at m/z 160.03.

Ring Cleavage: More energy-intensive fragmentation could lead to the cleavage of the thiophene or phenyl rings, producing smaller characteristic fragments such as C₂H₂⁺. smf.mx The fragmentation of the thiophene ring itself may proceed via the loss of moieties like HCN, as observed in other nitrogen-containing heterocyclic systems, although sulfur-specific pathways would dominate here. researchgate.net

Table 2: Plausible Mass Fragments of this compound

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 173.04 | •CH₃ | Benzylic Cleavage |

| 160.03 | C₂H₄ | Loss of Ethene |

| 115.02 | C₆H₅ | Cleavage of Phenyl-Thiophene Bond |

This interactive table outlines the most probable fragmentation pathways for this compound under tandem mass spectrometry conditions.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information on the solid-state structure of a compound, offering precise data on bond lengths, bond angles, and the spatial arrangement of molecules. This analysis is fundamental to understanding structure-property relationships.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. chemistryworld.com By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is generated that can be mathematically reconstructed into a model of the electron density, revealing the precise positions of each atom. cam.ac.ukmdpi.com

The analysis would provide exact measurements of:

Bond Lengths and Angles: Confirming the geometry of the thiophene and phenyl rings. The C-S bond length in the thiophene ring is expected to be approximately 1.70 Å, with internal ring angles at the sulfur atom around 93°. wikipedia.org

Torsional Angles: Defining the conformation of the molecule, specifically the dihedral angle between the planes of the thiophene and phenyl rings. This angle is influenced by the steric hindrance of the ethyl group and crystal packing forces. In similar phenyl-thiophene structures, these dihedral angles can vary significantly. nih.govmdpi.com

Conformation of the Ethyl Group: Determining the orientation of the ethyl substituent relative to the phenyl ring.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...X Interactions)

While this compound lacks strong hydrogen bond donors, its solid-state structure is stabilized by a network of weaker intermolecular interactions. The aromatic nature of both the thiophene and phenyl rings makes them prime candidates for various non-covalent interactions that dictate the crystal packing. researchgate.net

π-π Stacking: Interactions between the electron-rich π-systems of adjacent thiophene and/or phenyl rings are expected. These can occur in face-to-face or offset arrangements and are a dominant force in the packing of many aromatic compounds. mdpi.comnih.gov

C-H...π Interactions: The hydrogen atoms of the ethyl group and the aromatic rings can interact with the π-electron clouds of neighboring rings. These interactions, where an aromatic ring acts as a weak hydrogen bond acceptor, are significant in organizing the supramolecular structure. rsc.org

Crystal Packing Motifs and Supramolecular Architectures (e.g., Herringbone, Layered Structures)

The interplay of the intermolecular forces described above results in specific, repeating three-dimensional arrangements known as crystal packing motifs. For molecules containing flat, aromatic cores like this compound, several common motifs are observed.

Herringbone Packing: This is a very common motif for aromatic molecules, where the edge of one molecule packs against the face of another, driven by C-H...π interactions. This arrangement minimizes electrostatic repulsion between the π-systems. Thiophene-phenylene co-oligomers frequently exhibit herringbone structures within molecular layers. acs.org

Layered Structures: Molecules may arrange into distinct layers, with the nature and strength of the interactions differing within a layer versus between layers. The ethyl groups could influence the spacing and registry between these layers. acs.org

Chain Motifs: Directional interactions, even weak ones, can link molecules into one-dimensional chains. For example, N-H···N or N-H···O hydrogen bonds in other thiophene derivatives are known to generate chain structures. nih.gov While not directly applicable here, analogous chains formed by C-H...S or C-H...π interactions are plausible.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. nih.goviucr.org

For this compound, this analysis would provide:

Visualization of Interactions: Red spots on the d_norm map would highlight close contacts, such as those involved in C-H...π and potential C-H...S interactions. tandfonline.com

Quantitative Breakdown: The analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. This plot provides the percentage contribution of different types of contacts (e.g., H···H, C···H, S···H) to the total Hirshfeld surface area, offering a quantitative measure of their importance in the crystal packing. nih.govtandfonline.com For instance, in many organic crystals, H···H contacts are the most abundant, often comprising a significant percentage of the total surface interactions. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₂S |

| Benzene | C₆H₆ |

| Thiophene | C₄H₄S |

| Furan | C₄H₄O |

| Pyrrole | C₄H₄NH |

| Selenophene | C₄H₄Se |

| Thiophene S-oxide | C₄H₄OS |

| Thiophene-2,3-epoxide | C₄H₄OS |

| Thiophene-2-one | C₄H₄OS |

| 2-Lithiothiophene | C₄H₃LiS |

| 2,2'-Dithienyl | C₈H₆S₂ |

| Carbon disulfide | CS₂ |

| Ethanol | C₂H₅OH |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique utilized to obtain information about the crystal structure of solid materials. creative-biostructure.comlibretexts.org In the characterization of this compound and its derivatives, PXRD is instrumental in identifying crystalline phases and investigating the phenomenon of polymorphism. This technique relies on the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystalline sample, which produces a unique diffraction pattern. carleton.edu This pattern, often referred to as a crystalline "fingerprint," is characteristic of a specific crystal structure. atomfair.com

The fundamental principle of PXRD is governed by Bragg's Law (nλ = 2d sinθ), which correlates the wavelength of the X-rays (λ), the spacing between crystal lattice planes (d-spacing), and the angle of diffraction (θ). carleton.edu By scanning a sample over a range of angles (2θ), a diffractogram is generated, plotting the intensity of the diffracted X-rays versus the 2θ angle. carleton.edu Each peak in the diffractogram corresponds to a specific set of lattice planes in the crystal structure.

For a given crystalline solid, the combination of peak positions (2θ values) and their relative intensities is unique. fiveable.me Therefore, the PXRD pattern of this compound can be used for its unambiguous identification by comparing it to a reference pattern from a database or a previously characterized sample. atomfair.comncl.ac.uk

The data obtained from a PXRD experiment is typically presented in a table format, listing the 2θ angle for each diffraction peak, the corresponding d-spacing calculated from Bragg's Law, and the relative intensity of each peak. The relative intensity is usually normalized with respect to the most intense peak, which is assigned a value of 100%.

Below is a hypothetical representation of PXRD data for a crystalline sample of this compound, illustrating the typical format of such data.

Table 1: Hypothetical Powder X-ray Diffraction Data for this compound (Crystalline Form I)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 65 |

| 12.2 | 7.2 | 100 |

| 15.8 | 5.6 | 80 |

| 19.1 | 4.6 | 95 |

| 21.5 | 4.1 | 50 |

| 24.7 | 3.6 | 75 |

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. creative-biostructure.comnih.gov Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which is of particular importance in the pharmaceutical industry. creative-biostructure.comuny.ac.id PXRD is a primary and powerful tool for the detection and characterization of polymorphism because each polymorphic form will produce a unique diffraction pattern. ncl.ac.ukresearchgate.net

If this compound were to exhibit polymorphism, each crystalline form (e.g., Form I and Form II) would have a distinct arrangement of molecules in the crystal lattice. This would result in different d-spacings and, consequently, different 2θ peak positions and relative intensities in their respective PXRD patterns.

The following interactive data table presents a hypothetical comparison of PXRD data for two polymorphic forms of this compound to illustrate how they can be distinguished.

Table 2: Hypothetical Comparative Powder X-ray Diffraction Data for Polymorphs of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Polymorph |

|---|---|---|---|

| 8.5 | 10.4 | 65 | Form I |

| 10.1 | 8.7 | 100 | Form II |

| 12.2 | 7.2 | 100 | Form I |

| 14.5 | 6.1 | 85 | Form II |

| 15.8 | 5.6 | 80 | Form I |

| 17.9 | 4.9 | 90 | Form II |

| 19.1 | 4.6 | 95 | Form I |

| 20.4 | 4.3 | 60 | Form II |

| 21.5 | 4.1 | 50 | Form I |

| 23.8 | 3.7 | 70 | Form II |

| 24.7 | 3.6 | 75 | Form I |

| 26.2 | 3.4 | 55 | Form II |

| 28.3 | 3.1 | 40 | Form I |

By comparing the experimental PXRD pattern of a new batch of this compound with the reference patterns of known polymorphs, one can identify the crystalline form present. Furthermore, PXRD can be used for the quantitative analysis of mixtures of polymorphs by analyzing the relative intensities of their characteristic diffraction peaks. creative-biostructure.com

Computational Chemistry and Theoretical Studies on 2 3 Ethylphenyl Thiophene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical and physical properties. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and electrical transport properties. A smaller gap generally indicates higher reactivity and lower stability. For 2-(3-Ethylphenyl)thiophene, these calculations would pinpoint the distribution of these orbitals across the thiophene (B33073) and ethylphenyl rings.

Analysis of Electron Density Maps and Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP analysis would reveal the electrostatic landscape, highlighting the potential reactivity of the sulfur atom, the aromatic rings, and the ethyl group.

Chemical Reactivity Descriptors

Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity. Key descriptors include:

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. For this compound, NBO analysis would elucidate the delocalization of electron density between the thiophene and ethylphenyl moieties and analyze the stabilizing interactions involving the ethyl substituent.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure, molecular modeling and dynamics simulations explore the physical movements and conformational preferences of molecules over time.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule can significantly influence its properties. This compound is not a rigid molecule; rotation can occur around the single bond connecting the thiophene and phenyl rings. A conformational analysis would identify the most stable arrangement (conformer) of the molecule by calculating the energy associated with different torsional angles. This analysis results in a potential energy surface (PES), which maps the energy landscape of the molecule as a function of its geometry. Identifying the global energy minimum on the PES is crucial for understanding the molecule's preferred shape and its interactions with other molecules.

Future computational studies are required to generate the specific data necessary to fully characterize the theoretical profile of this compound according to the rigorous outline provided.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature and interaction patterns of this compound. While specific, dedicated MD studies on this particular molecule are not extensively documented in publicly accessible literature, the behavior can be extrapolated from studies on similar phenylthiophene derivatives.

MD simulations can also elucidate how molecules of this compound interact with each other in a condensed phase. Key intermolecular interactions that can be analyzed include:

π-π Stacking: The aromatic nature of both the thiophene and phenyl rings allows for stacking interactions, which are crucial for charge transport in organic materials. MD simulations can quantify the distances and orientations of these stacked arrangements.

CH-π Interactions: The ethyl group's hydrogen atoms can interact with the π-electron clouds of neighboring aromatic rings, further influencing the molecular packing.

By simulating the molecule in various environments (e.g., in a vacuum, in a solvent, or in a solid-state assembly), researchers can predict its structural organization and dynamic behavior under different conditions.

Prediction of Optical and Electronic Properties

Computational methods are instrumental in predicting the optical and electronic properties of this compound, offering a route to screen its potential for various applications without the need for extensive experimental synthesis and characterization.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability. For molecules like this compound, computational techniques such as Density Functional Theory (DFT) can be employed to calculate these properties.

The key parameters in NLO studies are the first hyperpolarizability (β) and the second hyperpolarizability (γ). A high value for these parameters indicates a strong NLO response. The asymmetric nature of this compound, with its electron-rich thiophene ring and the substituted phenyl ring, is expected to give rise to a significant NLO effect. The ethyl group, being an electron-donating group, can further enhance this property.

Table 1: Representative Predicted NLO Properties of Phenylthiophene Derivatives

| Property | Predicted Value Range (a.u.) | Computational Method |

|---|---|---|